橙花苄酯

描述

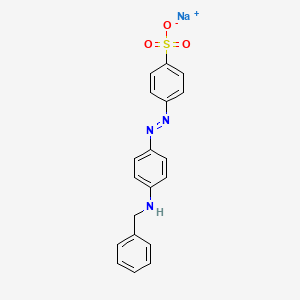

Benzyl orange is a useful research compound. Its molecular formula is C19H16N3NaO3S and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl orange suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl orange including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

精油的鉴定

橙花苄酯可以用作检测精油(如柠檬精油)中稀释或掺假物质(如肉豆蔻酸异丙酯(IPM)和苯甲醇(BnOH))的标记物。 这种应用对于维护市场上精油的真实性和质量至关重要 .

化学合成与材料科学

在化学合成领域,橙花苄酯可能由于其在不同 pH 条件下变色的特性而用作试剂或 pH 指示剂。 材料科学家可以将其用于开发具有特定比色特性的新材料 .

绿色技术和提取工艺

橙花苄酯可能参与亚临界水萃取 (SWE) 工艺,作为从有机材料(如橙皮,通常被认为是废物)中提取有价值化合物的指示剂或促进剂 .

分析化学

由于其特定的吸光特性,橙花苄酯可用于分析化学中的分光光度分析,有助于混合物中物质的定量和鉴定 .

抗菌应用

对天然防腐剂的研究探索了橙皮提取物的使用。 虽然没有直接说明,但可以研究橙花苄酯的抗菌特性,它可能用作食品和饮料中的天然防腐剂 .

属性

IUPAC Name |

sodium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S.Na/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCBNZLRTUKUAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzyl Orange interact with electrolytes in aqueous solutions, and what are the implications of these interactions?

A1: Benzyl Orange, an amphiphilic azo-dye sulfonate, exhibits specific interactions with electrolytes in aqueous solutions. Research indicates that the effectiveness of different electrolytes in influencing Benzyl Orange's spectral properties doesn't strictly follow lyotropic series or "salting-out power" trends []. Instead, the observed order of effectiveness correlates with the association constants of Benzyl Orange anions with the added cations []. This suggests that ion-pair formation between the dye anion and the electrolyte cations plays a significant role in these interactions. This understanding is crucial for predicting and manipulating the behavior of Benzyl Orange in various applications, such as spectrophotometric analysis.

Q2: What is the significance of ion-pair formation in the context of Benzyl Orange's interaction with electrolytes?

A2: Ion-pair formation is crucial in understanding how Benzyl Orange, particularly its anionic form, interacts with electrolytes. Studies have shown that the effectiveness of electrolytes in influencing Benzyl Orange's spectral behavior directly correlates with the association constants for ion-pair formation between the dye's anions and the added cations []. This suggests that stronger ion pairing leads to more pronounced spectral shifts. This phenomenon is attributed to competitive hydration, where the electrolyte ions and the dye molecules compete for water molecules, influencing the dye's aggregation and, consequently, its spectral properties [].

Q3: Can Benzyl Orange be used as a template for fabricating specific microstructures?

A3: Yes, Benzyl Orange has shown promise as a template for creating specific microstructures, particularly hollow polypyrrole (PPy) structures. Researchers have successfully fabricated hollow PPy Y-junctions and capsules using Benzyl Orange precipitates as reactive templates []. The morphology of these structures can be controlled by adjusting factors like pH, oxidant addition rate, and reaction temperature during the polymerization process []. This highlights Benzyl Orange's utility in material science and nanotechnology, particularly for creating controlled-shape microstructures for various applications.

Q4: Are there any analytical methods for quantifying Benzyl Orange?

A4: While the provided abstracts don't delve into specific analytical methods for quantifying Benzyl Orange itself, they highlight its use in analytical chemistry. For instance, Benzyl Orange forms a chloroform-soluble ion-pair complex with Metoprolol tartrate, exhibiting an absorption maximum at 401 nm []. This property allows for the spectrophotometric determination of Metoprolol tartrate in pharmaceutical formulations []. This example illustrates how Benzyl Orange's interactions and properties can be leveraged for developing sensitive and specific analytical methods for various compounds.

Q5: How does Benzyl Orange contribute to research on light-induced anisotropy and gyrotropy?

A5: Benzyl Orange, when incorporated into polymeric matrices, exhibits significant changes in its polarization properties under the influence of light []. This property makes it valuable for studying light-induced anisotropy and gyrotropy. Researchers have demonstrated that the effective anisotropy of Benzyl Orange-based recording media can be significantly influenced by the acidity of the solvent used in its preparation []. This highlights Benzyl Orange's potential as a material for developing optical devices and sensors that respond to light and changes in acidity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

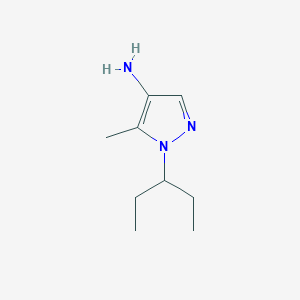

![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)

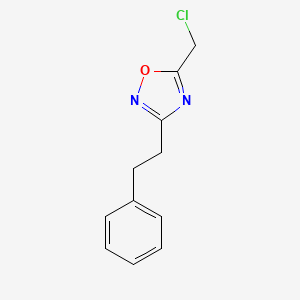

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)

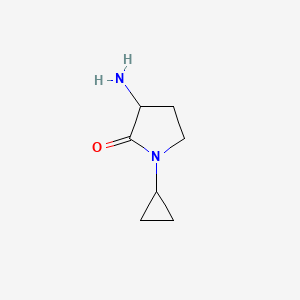

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)

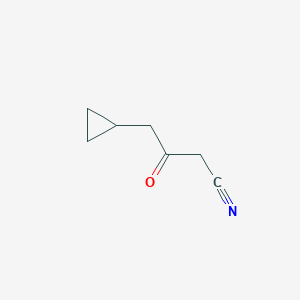

![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)

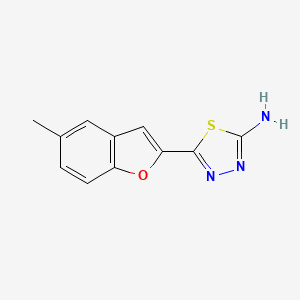

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)